Mca-DEVDAP-K(Dnp)-OH

Beschreibung

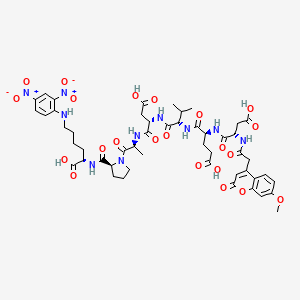

This compound (CAS: 189696-20-6) is a fluorogenic substrate designed for assaying enzymatic activity, particularly of angiotensin-converting enzyme 2 (ACE2). Its structure includes:

- 7-Methoxycoumarin-4-acetyl: A fluorophore that emits fluorescence when unquenched.

- Asp-Glu-Val-Asp-Ala-Pro: A peptide sequence recognized and cleaved by ACE2.

- (2,4-dinitrophenyl)Lys: A fluorescence-quenching group attached to the C-terminal lysine.

Upon cleavage by ACE2 at the Lys residue, the 2,4-dinitrophenyl (DNP) moiety is released, allowing the 7-methoxycoumarin fluorophore to emit detectable fluorescence. This mechanism is critical for real-time monitoring of ACE2 activity in biochemical assays .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVSUDOGAVRQX-AEAFXXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N10O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745558 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189696-20-6 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Peptide Backbone Assembly

The synthesis begins with SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The sequence Asp-Glu-Val-Asp-Ala-Pro-Lys is assembled on a resin, typically Wang or Rink amide resin, to ensure C-terminal amidation. Key steps include:

-

Resin Swelling : The resin is swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 1–2 hours.

-

Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group from the N-terminal amino acid.

-

Coupling Reactions : Amino acids (4-fold excess) are activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) in DMF, with coupling times of 1–2 hours per residue.

Incorporation of Dnp-Quencher

The ε-amino group of the C-terminal lysine is selectively modified with Dnp:

-

Orthogonal Protection : During SPPS, the lysine side chain is protected with an Mtt (4-methyltrityl) group, which is selectively removed using 1% trifluoroacetic acid (TFA) in DCM while keeping other side-chain protections (e.g., t-Bu for Asp/Glu) intact.

-

Dnp Acylation : The deprotected lysine side chain reacts with 2,4-dinitrobenzenesulfonyl chloride (Dns-Cl) in DMF, forming the Dnp-Lys derivative. Excess reagent is washed away, and the remaining peptide sequence is extended.

N-Terminal Mca Fluorophore Conjugation

After completing the peptide sequence, the N-terminus is acylated with Mca:

-

Final Fmoc Removal : The N-terminal Fmoc group is cleaved with piperidine.

-

Mca Activation : 7-Methoxycoumarin-4-acetic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA in DMF.

-

Coupling Reaction : The activated Mca is coupled to the peptide’s N-terminus for 4–6 hours, followed by extensive washing to remove unreacted reagent.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail (e.g., TFA:H₂O:triisopropylsilane, 95:2.5:2.5) for 2–3 hours to:

-

Remove side-chain protections (t-Bu, Boc).

-

Cleave the peptide from the resin.

The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification Challenges and Strategies

The hydrophobic Mca and Dnp groups complicate purification:

-

Reverse-Phase HPLC (RP-HPLC) :

-

Impurity Profile : Common impurities include deletion sequences, incomplete Dnp/Mca couplings, and oxidized methionine residues (if present).

Analytical Characterization

6.1. Mass Spectrometry (MS)

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) : Expected [M+H]⁺ = 1155.1 Da.

-

Electrospray Ionization (ESI-MS) : Multicharged ions (e.g., [M+3H]³⁺ at m/z 385.4) confirm molecular weight.

6.2. Kinetic Validation

The substrate’s performance is validated using recombinant caspase-3:

Troubleshooting and Optimization

7.1. Low Coupling Efficiency

-

Cause : Steric hindrance from Dnp/Mca groups.

-

Solution : Extended coupling times (up to 12 hours) or microwave-assisted SPPS.

7.2. HPLC Co-Elution

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mca-DEVDAP-K(Dnp)-OH unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Caspase-3 erkennt die DEVD-Sequenz innerhalb des Peptids und spaltet es, was zur Trennung der Mca- und Dnp-Gruppen führt. Diese Spaltung führt zu einer Erhöhung der Fluoreszenz, die gemessen werden kann, um die Caspase-3-Aktivität zu bestimmen .

Häufige Reagenzien und Bedingungen

Die enzymatische Spaltung von this compound erfolgt typischerweise unter physiologischen Bedingungen mit einem pH-Wert von etwa 7,4 und einer Temperatur von 37 °C. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Pufferlösungen wie Phosphatpufferlösung (PBS) und Reduktionsmittel wie Dithiothreitol (DTT), um die Enzymaktivität aufrechtzuerhalten .

Hauptprodukte

Die Hauptprodukte der enzymatischen Spaltung von this compound sind die getrennten Mca- und Dnp-Gruppen zusammen mit den restlichen Peptidfragmenten. Die Zunahme der Fluoreszenz aufgrund der Freisetzung der Mca-Gruppe ist der Hauptindikator für den Fortschritt der Reaktion .

Wissenschaftliche Forschungsanwendungen

Caspase Activity Measurement

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys serves as a substrate for caspase-3 and similar enzymes. Upon cleavage at the aspartic acid residue (P1 position), it emits fluorescence at 392 nm, allowing for the quantification of caspase activity in various biological samples. This property is crucial for understanding apoptosis mechanisms in cancer research and other diseases where caspase activity is dysregulated .

Protease Specificity Studies

The compound has been used to elucidate the specificity profiles of various proteases. By employing this substrate in assays, researchers can determine optimal cleavage sequences and kinetic parameters for caspases and other related enzymes. This information is vital for developing selective inhibitors that could serve as therapeutic agents .

Fluorogenic Assays Development

The incorporation of 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys in fluorogenic assays enhances sensitivity and specificity. These assays are used extensively in drug discovery to screen for compounds that modulate protease activity, particularly in the context of viral infections and cancer .

Case Study 1: Caspase Inhibition in Cancer Therapy

A study demonstrated that using this substrate allowed researchers to identify potent inhibitors of caspase-3, which are essential for controlling apoptosis in cancer cells. The findings indicated that specific modifications to the substrate could enhance inhibitor efficacy by altering binding affinity .

Case Study 2: Viral Protease Activity

In another investigation focused on SARS-CoV proteases, researchers employed this fluorogenic substrate to optimize peptide substrates for detecting viral enzyme activity. The study highlighted its utility in developing antiviral strategies by targeting the enzymatic pathways critical for viral replication .

Wirkmechanismus

Mca-DEVDAP-K(Dnp)-OH functions as a fluorogenic substrate for caspase-3. The enzyme recognizes and binds to the DEVD sequence within the peptide, cleaving it at the aspartic acid residue. This cleavage separates the Mca and Dnp groups, resulting in an increase in fluorescence. The fluorescence intensity is directly proportional to the enzymatic activity of caspase-3, allowing researchers to quantify the enzyme’s activity in various samples .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Implications

The compound belongs to a family of fluorogenic substrates with shared structural motifs but differing peptide sequences and modifications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Peptide Sequence Specificity :

- The Asp-Glu-Val-Asp-Ala-Pro sequence in the primary compound is critical for ACE2 recognition, as ACE2 preferentially cleaves substrates with hydrophobic residues (e.g., Val, Ala) in specific positions .

- Substituting the peptide sequence (e.g., Tyr-Val-Ala-Asp-Ala-Pro in M-2195) alters binding affinity. For example, inhibitors tested with M-2195 showed apparent Ki values of 0.000084–0.000086 mM , indicating high ACE2 affinity .

Fluorophore-Quencher Pair: The 7-methoxycoumarin/2,4-DNP pair provides a higher signal-to-noise ratio compared to self-quenching fluorophores like AMC in MeOSuc-AAPV-AMC . Compounds lacking a quencher (e.g., AcSDKP) rely on non-fluorescent mechanisms for biological activity .

Enzyme Selectivity :

- Longer peptide sequences (e.g., Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe) in ACE2 substrates may enhance isoform specificity but reduce cleavage efficiency .

- Shorter sequences (e.g., Ala-Ala-Pro-Val in MeOSuc-AAPV-AMC) are tailored for proteases like elastase, demonstrating the role of peptide length in enzyme targeting .

Biologische Aktivität

7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys (commonly referred to as MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2) is a synthetic peptide compound that has garnered attention for its potential biological activities. This compound is primarily utilized in biochemical research, particularly as a substrate for proteolytic enzymes such as caspases. Its unique structure combines a methoxycoumarin moiety with a peptide sequence that includes several amino acids and a dinitrophenyl (DNP) group, which enhances its fluorescent properties.

- Molecular Formula : C50H63N11O21

- Molecular Weight : 1154 g/mol

- CAS Number : 189696-20-6

- Purity : ≥98% (HPLC)

- Storage Conditions : -20 °C

Enzyme Substrate

MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 has been extensively studied as a substrate for caspase-3, an enzyme critical in the apoptotic pathway. The fluorescence quenching properties of the methoxycoumarin group allow for real-time monitoring of enzyme activity. When caspase-3 cleaves the peptide bond at the specific sequence, it results in an increase in fluorescence, enabling researchers to quantify enzyme activity effectively.

Case Studies and Research Findings

-

Caspase Activity Assay :

A study demonstrated that MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2 serves as a reliable substrate for measuring caspase-3 activity in various cell lines undergoing apoptosis. The assay showed a significant increase in fluorescence correlating with caspase activation, indicating its utility in apoptosis research . -

Inhibition Studies :

Research has also focused on the inhibition of caspases using this substrate. Compounds that inhibit caspase activity were tested against MOCAc-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-NH2, revealing that certain inhibitors could effectively reduce fluorescence, thereby confirming their inhibitory effects on caspases . -

Proteolytic Activity :

The compound has been characterized for its proteolytic activity against various enzymes beyond caspases. Studies indicate that it can be used to assess the activity of prolyl endopeptidase (PEP), which is implicated in neurodegenerative diseases. Inhibitors of PEP were shown to alter the degradation rates of neuropeptides when using this substrate .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 1154 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Temperature | -20 °C |

Q & A

Q. What is the primary biochemical application of 7-Methoxycoumarin-4-acetyl-Asp-Glu-Val-Asp-Ala-Pro-(2,4-dinitrophenyl)Lys in enzyme assays?

This compound is a fluorogenic substrate for angiotensin-converting enzyme 2 (ACE2). ACE2 cleaves the peptide bond between the lysine residue and the 2,4-dinitrophenyl (DNP) group, releasing the DNP quencher and enabling fluorescence emission from the 7-methoxycoumarin moiety. This allows real-time monitoring of enzymatic activity via fluorimetry at excitation/emission wavelengths of 328/393 nm .

Q. How should this compound be stored to maintain stability for long-term experiments?

Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute in DMSO or aqueous buffers (pH 7.4) immediately before use, and avoid repeated freeze-thaw cycles to prevent peptide degradation or DNP quenching efficiency loss .

Q. What methods are recommended for validating substrate purity and structural integrity?

Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and 1H-NMR (in DMSO-d6) to confirm purity (>95%) and sequence fidelity. TLC on silica gel (DCM:MeOH:acetic acid = 9:1:0.03 v/v) with UV visualization (Rf ≈ 0.4) is a rapid qualitative check .

Q. How is the cleavage activity of ACE2 quantified using this substrate?

Measure fluorescence intensity over time using a microplate reader or fluorimeter. Calculate initial reaction rates (V₀) from the linear phase of fluorescence increase. Normalize data using a standard curve of free 7-methoxycoumarin-4-acetyl fragment. Include controls with ACE2 inhibitors (e.g., MLN-4760) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize assay conditions for ACE2 kinetic studies with this substrate?

- pH : Use Tris-HCl (pH 6.5–7.5) or HEPES (pH 7.0–8.0) buffers, as ACE2 activity peaks near neutral pH.

- Temperature : Standardize at 37°C for physiological relevance.

- Substrate Concentration : Perform Michaelis-Menten experiments with 10–100 μM substrate to determine Km and kcat. For this compound, reported Km values range from 15–30 μM in ACE2 assays .

Q. How should contradictory kinetic data (e.g., non-linear Lineweaver-Burk plots) be addressed?

Non-linearity may arise from substrate inhibition at high concentrations (>100 μM) or allosteric modulation of ACE2. Redesign experiments using lower substrate concentrations (1–50 μM) and validate with alternative substrates (e.g., MCA-APK[Dnp]-OH). Include negative controls with heat-inactivated enzyme .

Q. What strategies mitigate interference from autofluorescence or non-specific quenching in cellular assays?

Q. How does this substrate compare to alternatives like MCA-APK[Dnp]-OH in studying ACE2 inhibitors?

This substrate’s extended peptide sequence (Asp-Glu-Val-Asp-Ala-Pro) mimics natural ACE2 targets (e.g., angiotensin II), providing higher specificity than shorter substrates. However, shorter substrates like MCA-APK[Dnp]-OH offer faster turnover (kcat ~2.5 min⁻¹ vs. ~1.8 min⁻¹ for this compound), making them preferable for high-throughput screens .

Methodological Notes

- Fluorescence Calibration : Regularly calibrate instruments using 7-methoxycoumarin standards to account for photobleaching or lamp intensity drift.

- Data Normalization : Express activity as ΔF/min/mg protein to account for enzyme concentration variations.

- Contradictory Evidence : Some studies report divergent Km values due to buffer composition (e.g., NaCl concentration affecting ACE2 conformation). Replicate conditions from literature or explicitly state modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.